(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol
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Overview
Description
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol, also known as BFPsP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFPsP is a sulfonyl-containing pyrrolidine derivative that exhibits a wide range of biological activities. In
Mechanism of Action
The mechanism of action of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol is complex and varies depending on the target enzyme or biological system. In general, (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol acts as an inhibitor of various enzymes by binding to the active site and blocking the catalytic activity of the enzyme. Additionally, (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has been shown to exhibit cytotoxic activity against cancer cells, possibly by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol vary depending on the target enzyme or biological system. In general, (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol in lab experiments is its high potency and selectivity against various enzymes. Additionally, the synthesis method for (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol is relatively simple, and the yield of the reaction is high, making it an attractive option for large-scale synthesis. However, one of the limitations of using (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol. One direction is the development of new anticancer drugs based on (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol. The cytotoxic activity of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol against various cancer cell lines makes it a promising candidate for the development of new anticancer drugs.
Another direction is the study of the mechanism of action of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol against various enzymes. The unique properties of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol, such as its sulfonyl-containing pyrrolidine moiety, make it an attractive tool compound for the study of enzyme catalysis.
Finally, the use of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol as a building block for the synthesis of functional materials is an exciting direction for future research. The unique properties of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol make it an attractive building block for the synthesis of functional materials with specific properties, such as catalytic activity or gas adsorption.
Synthesis Methods
The synthesis of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol involves the reaction of 5-bromo-2-fluorobenzene sulfonyl chloride with pyrrolidine-3-ol in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol. The synthesis method is relatively simple, and the yield of the reaction is high, making it an attractive option for large-scale synthesis.
Scientific Research Applications
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has been shown to exhibit anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
In chemical biology, (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has been used as a tool compound to study the mechanism of action of various enzymes. For example, (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has been used to study the mechanism of action of carbonic anhydrase, providing valuable insights into the catalytic mechanism of this enzyme.
In materials science, (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and covalent organic frameworks. The unique properties of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol, such as its sulfonyl-containing pyrrolidine moiety, make it an attractive building block for the synthesis of functional materials with specific properties.
properties
IUPAC Name |
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3S/c11-7-1-2-9(12)10(5-7)17(15,16)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRGJLJEBMCZAC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)S(=O)(=O)C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol |
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